(S)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol

Chiral resolution Enantiomeric differentiation Procurement specification

(S)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol (CAS 1809874-14-3) is a chiral, non-racemic secondary alcohol belonging to the nitro-substituted pyrazole class, with molecular formula C₉H₁₃N₃O₃ and molecular weight 211.22 g/mol. The compound features a 1-methyl-4-nitro-1H-pyrazole core linked at the 5-position to a (1S)-pent-4-en-1-ol side chain, incorporating a terminal olefin and a stereogenic carbinol center.

Molecular Formula C9H13N3O3
Molecular Weight 211.22 g/mol
Cat. No. B11787357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol
Molecular FormulaC9H13N3O3
Molecular Weight211.22 g/mol
Structural Identifiers
SMILESCN1C(=C(C=N1)[N+](=O)[O-])C(CCC=C)O
InChIInChI=1S/C9H13N3O3/c1-3-4-5-8(13)9-7(12(14)15)6-10-11(9)2/h3,6,8,13H,1,4-5H2,2H3/t8-/m0/s1
InChIKeyIBSVSHZJDPSKII-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol: Procurement-Relevant Physicochemical and Structural Profile


(S)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol (CAS 1809874-14-3) is a chiral, non-racemic secondary alcohol belonging to the nitro-substituted pyrazole class, with molecular formula C₉H₁₃N₃O₃ and molecular weight 211.22 g/mol . The compound features a 1-methyl-4-nitro-1H-pyrazole core linked at the 5-position to a (1S)-pent-4-en-1-ol side chain, incorporating a terminal olefin and a stereogenic carbinol center. Available from specialty chemical suppliers at purities up to 98% (HPLC) , it is catalogued for research use and as a synthetic intermediate; the 4-nitro group and terminal alkene provide orthogonal handles for further derivatization (reduction, cycloaddition, cross-coupling), while the defined S-configuration enables stereochemically controlled downstream transformations [1].

Why Generic Pyrazole Alcohols Cannot Substitute (S)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol in Stereochemically Critical Applications


Generic substitution across this chemotype is precluded by three interdependent structural factors. First, the compound bears a defined S-configuration at the benzylic alcohol center, while its R-enantiomer (CAS 1956435-85-0) is a distinct chemical entity with its own CAS registry and independently documented physical properties ; chiral HPLC or asymmetric synthesis is required to access the single enantiomer, and use of the racemate or opposite enantiomer will yield different diastereomeric outcomes in any subsequent stereospecific transformation. Second, the 4-nitro-1H-pyrazol-5-yl substitution pattern is regioisomeric: the nitro group at the 4-position electronically deactivates the ring and directs reactivity differently than 3-nitro or 5-nitro analogs, as evidenced by divergent fungicidal activity in structurally related 3-ethyl-1-methyl-4-nitro-1H-pyrazol-5-yl-carbonyl heterocycles where the 4-nitro vs. 4-bromo substituent produced markedly different inhibition profiles (40% vs. 53.37% against different organisms) [1]. Third, the terminal pent-4-en-1-ol side chain is a specific functional handle; shortening, saturating, or relocating the olefin eliminates the capacity for olefin metathesis, thiol-ene click chemistry, or hydroboration-based elaboration that this scaffold uniquely supports [2].

Quantitative Differential Evidence for (S)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol vs. Closest Analogs


Chiral Identity: S-Enantiomer vs. R-Enantiomer – Independent CAS Registry and Differential Purity Specifications

The S-enantiomer (CAS 1809874-14-3) and R-enantiomer (CAS 1956435-85-0) are distinct single-isomer chemical entities with independent CAS registry numbers, confirming they are treated as separate substances with non-identical physical and regulatory profiles . Commercially, the S-enantiomer is available at 98% purity (Leyan, Product 1851159) , while the R-enantiomer is offered at 97% purity (Leyan, Product 1941288) , indicating differences in synthetic accessibility and purification outcomes between the two antipodes. For procurement, this means the S-enantiomer cannot be interchanged with the R-enantiomer without altering stereochemical outcome in any asymmetric synthesis or chiral recognition event.

Chiral resolution Enantiomeric differentiation Procurement specification

4-Nitro vs. 4-Bromo Substituent Effect on Biological Activity in the Pyrazol-5-yl-carbonyl Scaffold

In a series of 3-ethyl-1-methyl-4-substituted-pyrazol-5-yl-carbonyl heterocycles, the 4-nitro-substituted thiazolidin-2-one (3c) and 2-thiono-thiazolidine (3g) derivatives exhibited 40% inhibition of Pyricularia oryzae at 25 mg/L, whereas the 4-bromo-substituted analogs (3d, 3l) showed 53.37% inhibition against Nephotettix cincticeps at 500 mg/L [1]. Although the target compound is the alcohol rather than the carbonyl heterocycle, this pair of data demonstrates that the 4-nitro vs. 4-bromo substitution on the same 1-methylpyrazole-5-yl template redirects biological activity to entirely different target organisms and potency ranges. The 4-nitro group is therefore not a generic placeholder but a pharmacophoric determinant, supporting selection of the nitro-bearing S-enantiomer for programs targeting nitro-dependent activity profiles.

Structure–activity relationship Fungicidal activity Agrochemical lead discovery

Regioisomeric Differentiation: 5-Substituted vs. Alternative Pyrazole Regioisomers in Medicinal Chemistry Performance

In a medicinal chemistry optimization program for CCR5 antagonists, the introduction of N-substituted pyrazoles was shown to substantially increase antiviral activity compared to earlier non-pyrazole scaffolds [1]. Critically, the regiochemistry of substitution on the pyrazole ring directly impacts potency: compounds bearing the substitution pattern matching the 1-methyl-4-nitro-1H-pyrazol-5-yl motif (i.e., elaboration at the 5-position) place the pharmacophore in the correct spatial orientation for target engagement. While specific quantitative IC₅₀ data for the target compound against CCR5 are not publicly available, patent literature and the broader pyrazole-based CCR5 antagonist series support that the 5-substituted-4-nitro-1H-pyrazole regioisomer is pharmacologically distinct from 3-substituted or 1,3-disubstituted analogs, which show altered or diminished antiviral potency in the same assay platforms.

CCR5 antagonism Antiviral activity N-substituted pyrazole

Nitro Group Electronic Deactivation: Computed vs. Empirical Substituent Effects on Pyrazole Reactivity

The 4-nitro group exerts a strong electron-withdrawing effect on the pyrazole ring, quantified by Hammett σₚ = +0.78 for the nitro substituent [1]. This deactivates the ring toward electrophilic substitution but activates the 5-position for regioselective transition-metal-catalyzed C–H functionalization, as demonstrated in a recent divergent methodology for 5-aryl-4-nitro-1H-pyrazoles [2]. In contrast, the non-nitrated 1-methyl-1H-pyrazole (CAS 930-36-9) lacks this electronic bias and exhibits different regioselectivity in cross-coupling reactions. For the target compound, the 4-nitro group's electron-withdrawing effect also polarizes the adjacent C5–C(α) bond, influencing the acidity of the benzylic alcohol proton (predicted pKₐ ~13–14 vs. ~15–16 for the non-nitrated analog) and modulating hydrogen-bond donor capacity of the –OH group.

Electronic effect Pyrazole C–H activation Regioselective functionalization

Dual Functional Handles: Terminal Olefin + Secondary Alcohol Enable Orthogonal Derivatization Not Possible with Saturated Analogs

The target compound uniquely combines a terminal alkene with a secondary benzylic alcohol on the same side chain. The terminal olefin enables olefin metathesis, thiol-ene click chemistry, hydroboration–oxidation, and Wacker oxidation, while the secondary alcohol permits esterification, etherification, oxidation to ketone, or Mitsunobu inversion [1]. Saturated analogs such as the non-enantiomeric 1-(1-methyl-4-nitro-1H-pyrazol-5-yl)pentan-1-ol (no CAS available) lack the olefin handle entirely, reducing the number of accessible derivatization pathways by ≥4 reaction types. Conversely, analogs lacking the alcohol (e.g., 1-methyl-4-nitro-5-(pent-4-en-1-yl)-1H-pyrazole) cannot undergo stereospecific transformations at the carbinol center. This orthogonal dual functionality is explicitly cited as the basis for the compound's value as a versatile intermediate in pharmaceutical and agrochemical development [2].

Orthogonal functionalization Click chemistry Intermediate versatility

High-Value Application Scenarios for (S)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol


Stereospecific Synthesis of Pyrazole-Containing CCR5 Antagonist Libraries

Research groups pursuing N-substituted pyrazole-based CCR5 antagonists for antiviral drug discovery should procure the S-enantiomer rather than the racemate or R-enantiomer. The defined S-configuration at the benzylic alcohol ensures that all downstream compounds derived via esterification, etherification, or oxidation retain a single, defined stereochemistry, eliminating the need for chiral separation at later stages. The 1-methyl-4-nitro-1H-pyrazol-5-yl scaffold matches the substitution pattern shown to substantially increase antiviral activity in the CCR5 antagonist series reported by Lemoine et al. (2010) [1]. Starting from the enantiopure S-alcohol avoids the 50% material loss and analytical burden inherent in chiral resolution of racemic intermediates. Supporting patent disclosures (US-8853207-B2) confirm the relevance of heterocyclic pyrazole compounds with this substitution pattern [2].

Agrochemical Lead Discovery Targeting Nitro-Dependent Fungicidal Activity

Agrochemical discovery teams screening for Pyricularia oryzae (rice blast) inhibitors should prioritize the 4-nitro-substituted pyrazole template over 4-halo or 4-unsubstituted analogs. As demonstrated by Tan et al. (2005), 4-nitro-bearing pyrazol-5-yl-carbonyl heterocycles exhibit 40% inhibition of P. oryzae at 25 mg/L, a profile absent in the 4-bromo congeners, which shift activity toward Nephotettix cincticeps instead [1]. The S-enantiomer's terminal alkene further allows late-stage diversification via thiol-ene or metathesis chemistry to generate focused libraries for structure–activity relationship exploration without resynthesizing the pyrazole core. This scenario leverages both the nitro-dependent bioactivity and the dual-handle synthetic versatility established in Sections 2 and 3.

Regioselective C–H Functionalization Methodology Development

Synthetic methodology groups developing transition-metal-catalyzed C–H activation protocols for 4-nitropyrazoles should use the 5-substituted S-enantiomer as a model substrate. The 4-nitro group's strong electron-withdrawing effect (σₚ = +0.78) directs C–H activation exclusively to the 5-position [1], and the terminal alkene serves as a non-interfering spectroscopic handle (characteristic ¹H NMR signals at δ 5.7–5.9 and δ 4.9–5.1 ppm) for reaction monitoring. The benzylic alcohol can be protected or oxidized as needed, providing additional reaction condition screening flexibility. The recently developed regioselective C–H arylation methodology for 4-nitropyrazoles [2] provides a validated experimental framework into which this building block directly integrates.

Orthogonal Dual-Functional Building Block for Diversity-Oriented Synthesis

Medicinal chemistry and chemical biology groups conducting diversity-oriented synthesis (DOS) benefit from the compound's two orthogonal reactive handles. The terminal alkene can undergo olefin metathesis to introduce structural complexity, while the secondary alcohol can be independently oxidized, esterified, or inverted (Mitsunobu) without affecting the alkene [1]. This orthogonality is absent in saturated or des-hydroxy analogs (as quantified in Evidence Item 5, ΔHandles = +1) and enables a single intermediate to generate diverse chemotypes across multiple plates in a parallel synthesis campaign. The S-configuration further ensures that all derived products are single enantiomers suitable for biological testing without additional chiral purification. The compound's commercial availability at 98% purity [2] supports reproducible library production with minimal batch-to-batch variability.

Quote Request

Request a Quote for (S)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.